molecular formula C15H14O3 B12671113 Demethoxyeleutherin CAS No. 78591-52-3

Demethoxyeleutherin

Cat. No.: B12671113
CAS No.: 78591-52-3
M. Wt: 242.27 g/mol
InChI Key: IQCSFOBYTJBFFN-BDAKNGLRSA-N
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Description

Demethoxyeleutherin is a naturally occurring pyranonaphthoquinone compound. It is a derivative of eleutherin, which is isolated from the roots of the plant Eleutherine bulbosa. This compound has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of demethoxyeleutherin involves the reduction of cyclic hemiacetals. One common method includes the use of diisobutylaluminum hydride (DIBAL) for the reduction of lactones to cyclic ethers, followed by the reduction of the lactol with boron trifluoride-diethyl ether adduct and triethylsilane . Another approach involves the Nef reaction, which is used to synthesize naturally occurring pyranonaphthoquinones, including this compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and purification processes.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of demethoxyeleutherin involves its interaction with molecular targets and pathways within biological systems.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific structural modifications, which confer distinct biological activities and chemical reactivity compared to its analogues

Properties

CAS No.

78591-52-3

Molecular Formula

C15H14O3

Molecular Weight

242.27 g/mol

IUPAC Name

(1S,3R)-1,3-dimethyl-3,4-dihydro-1H-benzo[g]isochromene-5,10-dione

InChI

InChI=1S/C15H14O3/c1-8-7-12-13(9(2)18-8)15(17)11-6-4-3-5-10(11)14(12)16/h3-6,8-9H,7H2,1-2H3/t8-,9+/m1/s1

InChI Key

IQCSFOBYTJBFFN-BDAKNGLRSA-N

Isomeric SMILES

C[C@@H]1CC2=C([C@@H](O1)C)C(=O)C3=CC=CC=C3C2=O

Canonical SMILES

CC1CC2=C(C(O1)C)C(=O)C3=CC=CC=C3C2=O

Origin of Product

United States

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